molecular formula C8H7FN2O B3241682 6-fluoro-3,4-dihydro-1H-quinoxalin-2-one CAS No. 148010-65-5

6-fluoro-3,4-dihydro-1H-quinoxalin-2-one

Cat. No. B3241682
CAS RN: 148010-65-5
M. Wt: 166.15 g/mol
InChI Key: MAUOZEMZZULUTF-UHFFFAOYSA-N
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Description

“6-fluoro-3,4-dihydro-1H-quinoxalin-2-one” is a research chemical . It has a CAS number of 148010-65-5 .


Molecular Structure Analysis

The molecular formula of “6-fluoro-3,4-dihydro-1H-quinoxalin-2-one” is C8H7FN2O . Its InChI code is 1S/C8H7FN2O/c9-5-1-2-6-7(3-5)10-4-8(12)11-6/h1-3,10H,4H2,(H,11,12) .


Physical And Chemical Properties Analysis

“6-fluoro-3,4-dihydro-1H-quinoxalin-2-one” is a solid compound . It has a molecular weight of 166.15 . The compound should be stored at 4°C and protected from light .

properties

IUPAC Name

6-fluoro-3,4-dihydro-1H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O/c9-5-1-2-6-7(3-5)10-4-8(12)11-6/h1-3,10H,4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAUOZEMZZULUTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(N1)C=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-fluoro-3,4-dihydro-1H-quinoxalin-2-one

Synthesis routes and methods

Procedure details

A mixture of N-(5-fluoro-2-nitrophenyl)glycine ethyl ester (XI, EXAMPLE 5, 28.60 g), palladium on carbon (10%, 1.01 g) and methanol (500 ml) is shaken under 45 psi of hydrogen on a Parr shaker. After 2 hr an additional 0.54 g of 10% palladium on carbon catalyst is added. The mixture is shaken for an hour at 42 psi and then the catalyst is removed by filtration. p-Toluenesulfonic acid (0.314 g) is added to the filtrate. The solution is concentrated under reduced pressure to a volume of about 250 ml and then stirred at 20°-25°. The reaction is then further concentrated and dichloromethane is added. The solid that formed is collected and chromatographed on 800 ml of silica gel (column) eluting with dichloromethane/methanol (98/2). The appropriate fractions are pooled and concentrated and triturated with a small amount of dichloromethane. The solid is collected, dried, and triturated a second time with dichloromethane and redried to give the title compound, mp 176.0°-177.5°; NMR (CDCl3) 3.95, 3.99, 6.42, 6.63 and 8.33 δ.
Quantity
28.6 g
Type
reactant
Reaction Step One
Quantity
1.01 g
Type
catalyst
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.54 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-fluoro-3,4-dihydro-1H-quinoxalin-2-one
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6-fluoro-3,4-dihydro-1H-quinoxalin-2-one
Reactant of Route 3
6-fluoro-3,4-dihydro-1H-quinoxalin-2-one
Reactant of Route 4
6-fluoro-3,4-dihydro-1H-quinoxalin-2-one
Reactant of Route 5
6-fluoro-3,4-dihydro-1H-quinoxalin-2-one
Reactant of Route 6
6-fluoro-3,4-dihydro-1H-quinoxalin-2-one

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